

Core Photophysical Properties of ATTO 425

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Compound of Intere	st	
Compound Name:	ATTO 425	
Cat. No.:	B1264053	Get Quote

ATTO 425 is a hydrophilic dye that can be efficiently excited by light in the 405-455 nm range. [2][4] Its fluorescence lifetime is a critical parameter for applications such as Fluorescence Lifetime Imaging Microscopy (FLIM) and time-gated detection, which help to reduce background autofluorescence from biological samples.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of **ATTO 425** in an aqueous solution.

Parameter	Value	Reference
Fluorescence Lifetime (τ)	3.6 ns	[1][3][4][7]
Excitation Maximum (\(\lambda\)exc)	436 - 439 nm	[1][3][4][8][9]
Emission Maximum (λem)	484 - 485 nm	[1][3][8][9]
Molar Extinction Coefficient (ε)	45,000 M-1cm-1	[1][3][7][8]
Fluorescence Quantum Yield (η)	90%	[1][3][4][7]
General Lifetime Range for ATTO Dyes	0.6 - 4.1 ns	[5][6]



Experimental Protocol: Measuring Fluorescence Lifetime

The fluorescence lifetime of **ATTO 425** is typically determined using Time-Correlated Single Photon Counting (TCSPC).[10][11][12] This technique measures the time delay between a pulsed laser excitation and the detection of the emitted photon from the fluorophore.

Objective

To accurately measure the fluorescence decay and determine the fluorescence lifetime (τ) of **ATTO 425** in a given solvent (e.g., phosphate-buffered saline, pH 7.4).

Materials and Equipment

- ATTO 425 dye, dissolved in a suitable solvent (e.g., DMSO) for stock solution.
- Spectrophotometrically clean quartz cuvette.
- Pulsed light source with a high repetition rate (e.g., picosecond pulsed diode laser) with an
 excitation wavelength close to the absorption maximum of ATTO 425 (e.g., 440 nm).
- High-speed, sensitive photon detector, such as a Single-Photon Avalanche Diode (SPAD) or a Photomultiplier Tube (PMT).[13]
- TCSPC electronics module for timing and data acquisition.
- Monochromator or bandpass filters to selectively collect the fluorescence emission.[13]
- Data analysis software capable of deconvolution and exponential decay fitting.

Methodology

- Sample Preparation:
 - Prepare a dilute solution of ATTO 425 in the desired buffer. The concentration should be low enough to avoid inner filter effects and self-quenching, typically resulting in an absorbance of < 0.1 at the excitation wavelength.[14]



- Prepare a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles or Ludox) to measure the Instrument Response Function (IRF). The IRF reflects the time distribution of the excitation pulse.[11]
- Instrument Setup and Calibration:
 - Set the excitation wavelength of the pulsed laser to ~440 nm.
 - Position the cuvette with the scattering solution in the sample holder.
 - Set the emission monochromator to the excitation wavelength to collect the scattered light.
 - Acquire the IRF by collecting photon arrival times until a sufficient peak is obtained (typically several thousand counts in the peak channel).
- Fluorescence Decay Measurement:
 - Replace the scattering solution with the ATTO 425 sample.
 - Adjust the emission monochromator to the peak emission wavelength of ATTO 425 (~484 nm).
 - Collect the fluorescence decay data by recording the arrival times of single photons relative to the laser pulse. Continue acquisition until a smooth decay curve with a high number of counts in the peak channel is achieved.

Data Analysis:

- The recorded fluorescence decay is a convolution of the true fluorescence decay and the IRF.
- Use data analysis software to perform an iterative reconvolution fit of the experimental decay data.
- Fit the decay curve to a single or multi-exponential model. For ATTO 425 in a homogenous environment, a single-exponential decay model is typically sufficient: I(t) = A * exp(-t/τ) Where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.

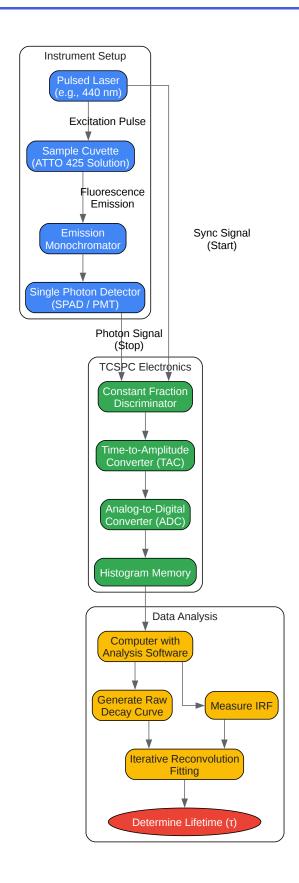


• The software will provide the calculated lifetime (τ) and a goodness-of-fit parameter (e.g., χ^2), which should be close to 1.0 for a good fit.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the Time-Correlated Single Photon Counting (TCSPC) experiment for determining the fluorescence lifetime of **ATTO 425**.





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Caption: Workflow for fluorescence lifetime measurement using TCSPC.



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